![molecular formula C19H24N2O4S B4188249 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-ethoxypropanamide](/img/structure/B4188249.png)
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-ethoxypropanamide
Vue d'ensemble
Description
N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-ethoxypropanamide, commonly known as BMS-986165, is a small molecule inhibitor that selectively targets TYK2, a kinase involved in the JAK-STAT signaling pathway. This pathway is crucial for the regulation of immune responses and has been implicated in various autoimmune diseases, making TYK2 an attractive target for drug development.
Mécanisme D'action
BMS-986165 selectively inhibits TYK2, which is involved in the JAK-STAT signaling pathway. This pathway is crucial for the regulation of immune responses, and inhibition of TYK2 can lead to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines.
Biochemical and Physiological Effects
BMS-986165 has been shown to have potent anti-inflammatory effects in preclinical studies, leading to the suppression of pro-inflammatory cytokines such as IL-23, IL-12, and IFN-γ. It has also been shown to promote the production of anti-inflammatory cytokines such as IL-10.
Avantages Et Limitations Des Expériences En Laboratoire
BMS-986165 has several advantages for lab experiments, including its high selectivity for TYK2, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, its limitations include its relatively short half-life and its potential for off-target effects.
Orientations Futures
There are several potential future directions for the study of BMS-986165. These include further preclinical and clinical studies to evaluate its safety and efficacy in various autoimmune diseases, as well as studies to investigate its potential for combination therapy with other drugs targeting the JAK-STAT pathway. Additionally, studies could be conducted to investigate the potential use of BMS-986165 in other diseases beyond autoimmune disorders, such as cancer.
Applications De Recherche Scientifique
BMS-986165 has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as psoriasis, psoriatic arthritis, and lupus. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Propriétés
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-ethoxypropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-25-14-13-19(22)20-17-9-11-18(12-10-17)26(23,24)21(2)15-16-7-5-4-6-8-16/h4-12H,3,13-15H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRRRUPGYCOGGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-ethoxypropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.